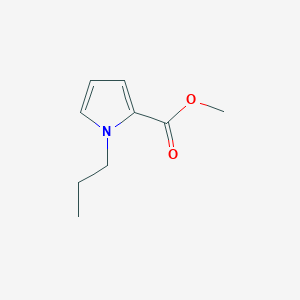
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Antisecretory Activity and Ulcer Agents
Research involving compounds similar to "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" has shown potential in the development of antiulcer agents. For instance, compounds with piperidinomethyl phenoxy propyl and tetrazolylthio moieties have demonstrated significant gastric acid antisecretory activity in rats, suggesting their utility in treating conditions requiring the reduction of gastric acid secretion (Ueda et al., 1991).
Analgesic and Neuroleptic Activities
Another study highlighted the synthesis and evaluation of N-butyrophenone prodine-like compounds, which showed a combination of analgesic and neuroleptic activities. This research suggests potential applications in the development of compounds that can simultaneously address pain and psychotic symptoms (Iorio et al., 1987).
Antimycobacterial Activity
The development of antimicrobial agents is another potential application. A study on spiro-piperidin-4-ones reported an atom economic and stereoselective synthesis method with significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the compound's potential as an antimycobacterial agent (Kumar et al., 2008).
Aromatase Inhibition for Cancer Treatment
Compounds with 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have been evaluated as inhibitors of estrogen biosynthesis, showing promise as treatments for hormone-dependent breast cancer. This highlights the potential application in developing new therapies for breast cancer through aromatase inhibition (Hartmann & Batzl, 1986).
Alzheimer’s Disease Drug Candidates
Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer's disease treatment has shown potential drug candidates that inhibit acetylcholinesterase enzyme activity, suggesting applications in neurodegenerative disease research (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMFXIKMZFOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)
![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)
![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)





![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)
